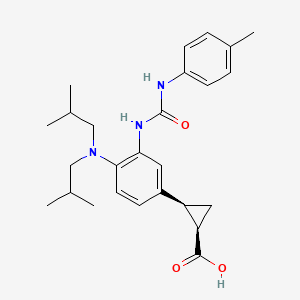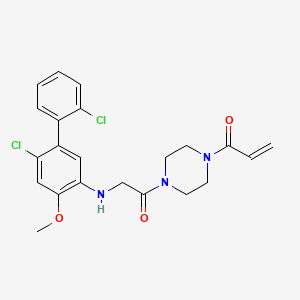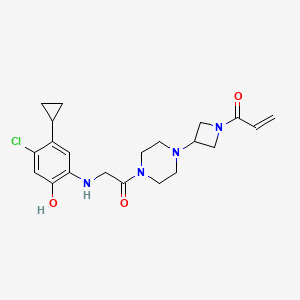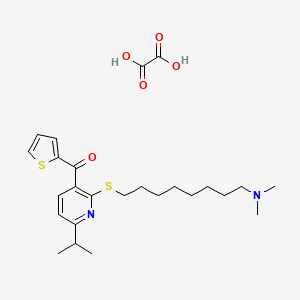
Y-29794 Oxalate
Vue d'ensemble
Description
Y-29794 Oxalate is an inhibitor of prolyl endopeptidase, a serine peptidase that may be implicated in the biosynthesis of amyloid β-peptide . It potently inhibits rat brain prolyl endopeptidase (K i = 0.95 nM) in vitro, and prevents amyloid β-peptide deposition in vivo . It is orally active and brain penetrant .
Molecular Structure Analysis
The molecular formula of Y-29794 Oxalate is C25H36N2O5S2 . It has a molecular weight of 508.69 g/mol .Chemical Reactions Analysis
Y-29794 Oxalate is known to block the IRS1-AKT-mTORC1 pathway and inhibit tumor growth . It is also effective in inhibiting the progression of Aβ-like deposition in the hippocampus of aging-accelerated mice (SAM) .Physical And Chemical Properties Analysis
Y-29794 Oxalate has a molecular weight of 508.69 g/mol . The molecular formula is C25H36N2O5S2 .Applications De Recherche Scientifique
Three-Dimensional Framework Structures : Yttrium oxalates can form open-framework structures with potential applications in materials science. These structures exhibit large channels and are constructed using hydrothermal methods in the presence of organic amines. Such frameworks are characterized by in-plane linkages between yttrium and oxalate moieties, forming layers with honeycomb-like apertures (Vaidhyanathan, Natarajan, & Rao, 2001).
Geochemistry and Environmental Studies : The solubility of yttrium oxalates, such as ytterbium oxalate, in aqueous solutions has implications in geochemistry and environmental science. These studies are relevant to understanding the transport of rare earth elements in surface waters and have applications in nuclear waste management (Gammons & Wood, 2000).
Geomycology and Bioremediation : Oxalate production by fungi plays a crucial role in metal and mineral transformations, which is central to various processes like bioweathering, biodeterioration, and bioremediation. Understanding these transformations can have significant implications in environmental biotechnology (Gadd et al., 2014).
Crystal Structure Analysis : Research into the crystal structure and dehydration dynamics of yttrium-based oxalates, like YK(C2O4)2·4H2O, contributes to the development of materials with specific structural properties. This knowledge is essential for applications in materials science and chemistry (Bataille, Auffredic, & Louër, 1999).
Raman Spectroscopy of Natural Oxalates : The study of oxalates through Raman spectroscopy has applications in environmental science, including analyzing biogeochemical cycles and detecting markers of environmental events (Frost, 2004).
Synthesis and Characterization of Superconducting Materials : Yttrium oxalates play a role in the synthesis of superconducting materials like YBa2Cu3O7−x. Understanding their properties and behavior at low temperatures has implications in the field of superconductivity (Vilminot et al., 1988).
Thermal Decomposition Studies : The thermal decomposition of yttrium oxalates is a subject of study in analytical chemistry, with implications for understanding the stability and behavior of these compounds under varying thermal conditions (Wendlandt, 1958).
Propriétés
IUPAC Name |
[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2OS2.C2H2O4/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4;3-1(4)2(5)6/h11-14,17-18H,5-10,15-16H2,1-4H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSSHPPSOUAHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Y-29794 Oxalate | |
CAS RN |
146794-84-5 | |
| Record name | Methanone, [2-[[8-(dimethylamino)octyl]thio]-6-(1-methylethyl)-3-pyridinyl]-2-thienyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146794-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



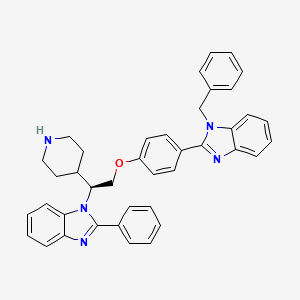
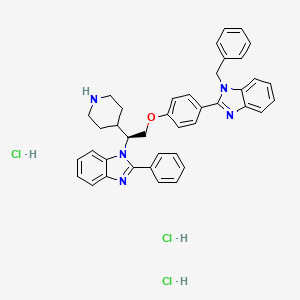
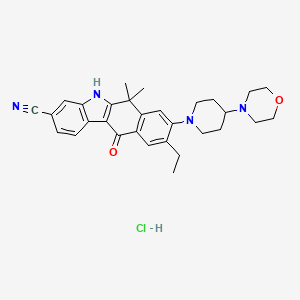
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)
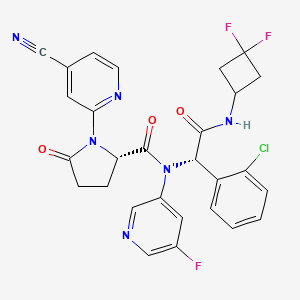
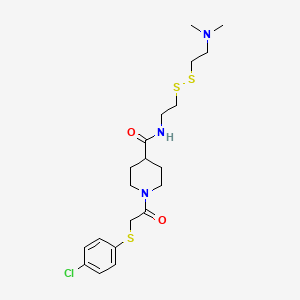
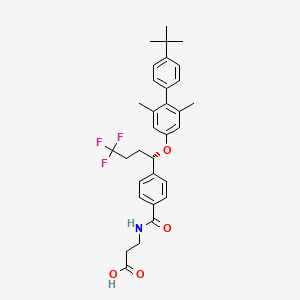
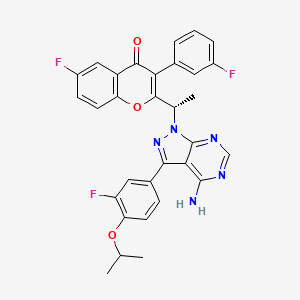
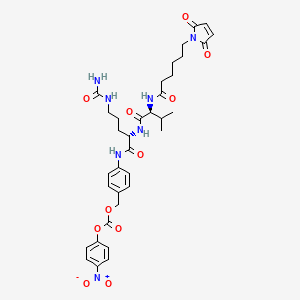
![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)
![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)
